molecular formula C5H5BF3KN2O2S B566850 Potassium trifluoro(2-(methylsulfonyl)pyrimidin-5-yl)borate CAS No. 1245906-71-1

Potassium trifluoro(2-(methylsulfonyl)pyrimidin-5-yl)borate

Cat. No.: B566850
CAS No.: 1245906-71-1
M. Wt: 264.071
InChI Key: HDOHVRCXVNKITI-UHFFFAOYSA-N
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Description

Potassium trifluoro(2-(methylsulfonyl)pyrimidin-5-yl)borate is a chemical compound with the molecular formula C5H5BF3KN2O2S and a molecular weight of 264.07 g/mol . This compound is known for its stability and versatility in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

The synthesis of potassium trifluoro(2-(methylsulfonyl)pyrimidin-5-yl)borate typically involves the reaction of 2-(methylsulfonyl)pyrimidine with a boron reagent such as potassium trifluoroborate. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve bulk custom synthesis to meet specific requirements .

Chemical Reactions Analysis

Potassium trifluoro(2-(methylsulfonyl)pyrimidin-5-yl)borate undergoes various types of chemical reactions, including:

Scientific Research Applications

Potassium trifluoro(2-(methylsulfonyl)pyrimidin-5-yl)borate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of potassium trifluoro(2-(methylsulfonyl)pyrimidin-5-yl)borate in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst in Suzuki–Miyaura coupling.

Comparison with Similar Compounds

Potassium trifluoro(2-(methylsulfonyl)pyrimidin-5-yl)borate can be compared to other organotrifluoroborate salts, such as:

  • Potassium phenyltrifluoroborate
  • Potassium vinyltrifluoroborate
  • Potassium allyltrifluoroborate

These compounds share similar stability and reactivity characteristics but differ in their specific applications and the types of reactions they undergo. This compound is unique due to its specific functional groups, which provide distinct reactivity patterns and applications in organic synthesis .

Properties

IUPAC Name

potassium;trifluoro-(2-methylsulfonylpyrimidin-5-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BF3N2O2S.K/c1-14(12,13)5-10-2-4(3-11-5)6(7,8)9;/h2-3H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOHVRCXVNKITI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CN=C(N=C1)S(=O)(=O)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BF3KN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40855879
Record name Potassium trifluoro[2-(methanesulfonyl)pyrimidin-5-yl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245906-71-1
Record name Potassium trifluoro[2-(methanesulfonyl)pyrimidin-5-yl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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